molecular formula C17H19FN2O2S B5527041 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)thiourea

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)thiourea

Cat. No.: B5527041
M. Wt: 334.4 g/mol
InChI Key: ZXNGMTFYMAUGAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)thiourea is a useful research compound. Its molecular formula is C17H19FN2O2S and its molecular weight is 334.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-fluorophenyl)thiourea is 334.11512719 g/mol and the complexity rating of the compound is 365. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Bioactive Cu(I) Thiourea Derivatives :

    • A study reported the synthesis of different thioureas, including derivatives similar to the compound , demonstrating their interaction with DNA and exhibiting antioxidant activities. These compounds were also screened against various bacterial strains, showing promising results. The study highlighted the potential application of these compounds in the field of bioactive materials and antimicrobial agents (Hussain et al., 2020).
  • Crystal Structure Analysis :

    • The crystal structure of compounds containing elements of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-fluorophenyl)thiourea was studied, highlighting the importance of thiophene, a sulfur-containing aromatic ring, in pharmaceuticals and material science. This study contributes to understanding the structural properties crucial for various applications (Nagaraju et al., 2018).
  • Antibacterial and Anti-HIV Studies :

    • Research on 3,4-Dimethoxy phenyl ethyl-1,3,5-triazinyl thiourea derivatives, closely related to the compound , explored their antibacterial and anti-HIV activities. This indicates the potential of such compounds in developing new treatments for infectious diseases (Patel et al., 2007).
  • Antiproliferative Activity in Cancer Research :

    • A study on novel thiophene derivatives, which share structural similarities with N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-fluorophenyl)thiourea, revealed significant antiproliferative activity against cancer cell lines. This suggests the potential of such compounds in cancer research and therapy (Ghorab et al., 2013).
  • Vibrational Properties and Synthesis :

    • The vibrational properties and synthesis of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas, similar to the compound of interest, were explored. This research contributes to the understanding of the structural and conformational properties of such compounds, which is essential for their application in various scientific domains (Saeed et al., 2011).

Safety and Hazards

The compound “N-[2-(3,4-Dimethoxyphenyl)ethyl]-” has a CAS Number of 157828-55-2 . It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information .

Properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2S/c1-21-15-8-3-12(11-16(15)22-2)9-10-19-17(23)20-14-6-4-13(18)5-7-14/h3-8,11H,9-10H2,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNGMTFYMAUGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=S)NC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.